molecular formula C10H6BrNO2 B3032948 5-(4-Bromophenyl)isoxazole-3-carbaldehyde CAS No. 640292-04-2

5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Cat. No. B3032948
CAS RN: 640292-04-2
M. Wt: 252.06 g/mol
InChI Key: GXLXRMHJLMLRLG-UHFFFAOYSA-N
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Description

The compound "5-(4-Bromophenyl)isoxazole-3-carbaldehyde" is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the bromophenyl group suggests potential for significant interactions in biological systems or as a building block in chemical synthesis.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One such approach is the 1,3-dipolar cycloaddition reactions of nitrile oxides, which can be performed under mild conditions and without the need for metal catalysts . This method provides a chemoselective route to synthesize functionalized isoxazole derivatives, which could potentially be applied to the synthesis of "5-(4-Bromophenyl)isoxazole-3-carbaldehyde".

Molecular Structure Analysis

Isoxazole derivatives often exhibit interesting structural characteristics due to the presence of the isoxazole ring. For instance, the crystal structure of a related compound, "3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole", shows that the isoxazole ring forms dihedral angles with the attached phenyl rings, indicating a certain degree of ring planarity and potential for pi-pi interactions . This structural information can be extrapolated to understand the geometry of "5-(4-Bromophenyl)isoxazole-3-carbaldehyde".

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the presence of a carbaldehyde group can lead to nucleophilic addition reactions, while the bromophenyl group can undergo further substitution reactions, which could be useful in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the substituents attached to the isoxazole ring. For example, solvatochromic studies of a similar compound, "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde", have shown that the photophysical properties are influenced by the solvent polarity, which could also be relevant for "5-(4-Bromophenyl)isoxazole-3-carbaldehyde" . Additionally, the presence of electronegative atoms like bromine could affect the dipole moment and reactivity of the compound.

Scientific Research Applications

Biomedical Applications

The compound 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, related to 5-(4-Bromophenyl)isoxazole-3-carbaldehyde, has shown potential in biomedical applications. Specifically, it is a candidate for regulating inflammatory diseases as indicated by docking studies. Its structure and properties have been confirmed through various spectroscopy methods and elemental analysis (Ryzhkova et al., 2020).

Photophysical Studies

3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, closely related to the chemical , has been the subject of extensive photophysical studies. These studies involve observing its behavior in various solvents and understanding its emission spectrum, especially in polar solvents like DMSO. Such research provides valuable insights into the photophysical properties of the compound, which can be crucial for applications in fields like material science and photophysics (Singh et al., 2013).

Antimicrobial Activity

A series of isoxazole derivatives, closely related to 5-(4-Bromophenyl)isoxazole-3-carbaldehyde, has shown significant antimicrobial activity. This was established through the synthesis and screening of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against Aspergillus niger. Such research indicates the potential of these compounds in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Synthesis of Functionalized Derivatives

Extensive research has been conducted on the synthesis of functionalized derivatives of isoxazole, including 5-(4-Bromophenyl)isoxazole-3-carbaldehyde. These studies focus on developing efficient, scalable synthesis methods for creating various substituted derivatives. The research has implications in multiple fields, including pharmaceuticals and material science, as these derivatives can serve as building blocks for more complex molecular structures (Chalyk et al., 2019).

Structural and Spectral Analysis

Several studies have involved detailed structural and spectral analysis of compounds closely related to 5-(4-Bromophenyl)isoxazole-3-carbaldehyde. These analyses, often involving techniques like X-ray crystallography, NMR, and IR spectroscopy, help in understanding the molecular structure and properties of these compounds. Such information is crucial for applications in material science, pharmacology, and chemical synthesis (Burkhard et al., 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H335, H319, and H302, indicating that it can cause skin irritation, respiratory irritation, serious eye irritation, and can be harmful if swallowed . The safety precautions include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLXRMHJLMLRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464798
Record name 5-(4-bromophenyl)isoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)isoxazole-3-carbaldehyde

CAS RN

640292-04-2
Record name 5-(4-bromophenyl)isoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-BROMOPHENYL)-3-ISOXAZOLECARBALDEHYDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Bromophenyl)isoxazole-3-carbaldehyde
Reactant of Route 2
5-(4-Bromophenyl)isoxazole-3-carbaldehyde

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